molecular formula C24H34N6S2 B14001394 1-Phenyl-3-[3-[4-[3-(phenylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea CAS No. 36105-81-4

1-Phenyl-3-[3-[4-[3-(phenylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea

Cat. No.: B14001394
CAS No.: 36105-81-4
M. Wt: 470.7 g/mol
InChI Key: QJMGPHFZZKILHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-[3-[4-[3-(phenylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea is a complex organic compound with the molecular formula C24H34N6S2 and a molecular weight of 470.697 g/mol . This compound is characterized by its unique structure, which includes a piperazine ring and thiourea groups, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Phenyl-3-[3-[4-[3-(phenylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea typically involves the reaction of 1,4-bis(3-aminopropyl)piperazine with phenyl isothiocyanate . The reaction conditions generally include:

    Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Phenyl-3-[3-[4-[3-(phenylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenyl-3-[3-[4-[3-(phenylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[3-[4-[3-(phenylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling and function.

    Gene Expression: Modulating the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-Phenyl-3-[3-[4-[3-(phenylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea can be compared with similar compounds such as:

Properties

CAS No.

36105-81-4

Molecular Formula

C24H34N6S2

Molecular Weight

470.7 g/mol

IUPAC Name

1-phenyl-3-[3-[4-[3-(phenylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea

InChI

InChI=1S/C24H34N6S2/c31-23(27-21-9-3-1-4-10-21)25-13-7-15-29-17-19-30(20-18-29)16-8-14-26-24(32)28-22-11-5-2-6-12-22/h1-6,9-12H,7-8,13-20H2,(H2,25,27,31)(H2,26,28,32)

InChI Key

QJMGPHFZZKILHK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=S)NC2=CC=CC=C2)CCCNC(=S)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.